molecular formula C26H22N2O4 B11664272 N-(3-acetylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

N-(3-acetylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11664272
M. Wt: 426.5 g/mol
InChI Key: MLCYBPBXRFHKEU-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Substitution Reactions: Introduction of the 3,4-dimethoxyphenyl group can be done via a Friedel-Crafts acylation reaction.

    Amide Formation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 3-acetylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

N-(3-acetylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

    3,4-Dimethoxyphenyl derivatives: Compounds with this moiety are known for their diverse pharmacological properties.

Uniqueness

The uniqueness of N-(3-acetylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide lies in its specific substitution pattern, which may confer unique biological activities or chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C26H22N2O4/c1-16(29)17-7-6-8-19(13-17)27-26(30)21-15-23(28-22-10-5-4-9-20(21)22)18-11-12-24(31-2)25(14-18)32-3/h4-15H,1-3H3,(H,27,30)

InChI Key

MLCYBPBXRFHKEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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